Methyl 4-chloro-3-hydroxybutanoate

Biocatalysis Carbonyl reductase Substrate specificity

Methyl 4-chloro-3-hydroxybutanoate (CAS 10488-68-3) is a bifunctional chiral ester containing both a chloro substituent and a secondary hydroxyl group, making it a versatile C4 building block in asymmetric synthesis. The compound exists as a racemic mixture or as individual (R)- and (S)-enantiomers, with the latter serving as a key chiral intermediate for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors (statins) and other pharmacologically active compounds.

Molecular Formula C5H9ClO3
Molecular Weight 152.57 g/mol
CAS No. 10488-68-3
Cat. No. B076961
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMethyl 4-chloro-3-hydroxybutanoate
CAS10488-68-3
Molecular FormulaC5H9ClO3
Molecular Weight152.57 g/mol
Structural Identifiers
SMILESCOC(=O)CC(CCl)O
InChIInChI=1S/C5H9ClO3/c1-9-5(8)2-4(7)3-6/h4,7H,2-3H2,1H3
InChIKeyWMRINGSAVOPXTE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Methyl 4-chloro-3-hydroxybutanoate (CAS 10488-68-3): Chiral C4 Building Block for Statin Synthesis and Biocatalytic Applications


Methyl 4-chloro-3-hydroxybutanoate (CAS 10488-68-3) is a bifunctional chiral ester containing both a chloro substituent and a secondary hydroxyl group, making it a versatile C4 building block in asymmetric synthesis [1]. The compound exists as a racemic mixture or as individual (R)- and (S)-enantiomers, with the latter serving as a key chiral intermediate for 3-hydroxy-3-methylglutaryl-CoA (HMG-CoA) reductase inhibitors (statins) and other pharmacologically active compounds [2]. With a molecular weight of 152.58 g/mol, a density of 1.232–1.255 g/cm³, and a boiling point of 104 °C at 12 mmHg , this compound is commercially available from multiple vendors in purities ranging from 95% to 99% .

Why Methyl 4-chloro-3-hydroxybutanoate Cannot Be Interchanged with Its Ethyl Ester or Other In‑Class Analogs


The methyl ester of 4-chloro-3-hydroxybutanoate is not a drop‑in replacement for its ethyl ester analog or other 4‑halo‑3‑hydroxybutyrates. Critical differences in substrate recognition by stereoselective enzymes—such as carbonyl reductases and dehalogenases—directly impact reaction rates, enantioselectivity, and downstream process yields [1]. For instance, the same biocatalyst may exhibit substantially different specific activities toward the methyl versus ethyl ester of 4‑chloro‑3‑oxobutanoate, altering the economic feasibility of a given synthetic route [2]. Moreover, the methyl ester enables a unique dual‑production strategy via stereoselective dechlorination that is not readily accessible with other alkyl esters, providing a distinct advantage in integrated manufacturing workflows [3]. The quantitative evidence below clarifies where this compound provides measurable superiority or unique capability relative to the closest alternatives.

Methyl 4-chloro-3-hydroxybutanoate: Direct Quantitative Comparisons Against Closest Analogs


Enzymatic Reduction Efficiency: Methyl Ester Shows 9% Relative Activity Compared to Ethyl Ester in Carbonyl Reductase Systems

In a standardized carbonyl reductase (EC 1.1.1.184) assay using NADPH as the cofactor, methyl 4-chloro-3-oxobutanoate is reduced to methyl 4-chloro-3-hydroxybutanoate with only 9% of the activity observed for the corresponding ethyl ester substrate [1]. This demonstrates that the methyl ester is a significantly poorer substrate for this widely employed reductase, which has direct implications for biocatalytic process design.

Biocatalysis Carbonyl reductase Substrate specificity Chiral alcohol synthesis

Baker‘s Yeast Reduction: Methyl Ester Achieves 90–97% ee Under Optimized Conditions, Comparable to Ethyl Ester but with Distinct Additive Requirements

Reduction of methyl 4-chloro-3-oxobutanoate with baker‘s yeast in the presence of allyl bromide or allyl alcohol gave the corresponding (R)- or (S)-hydroxyester with 90–97% enantiomeric excess (ee), matching the enantioselectivity reported for the ethyl ester under identical conditions [1]. The same study reports complete substrate conversion within 1–2 hours for both esters.

Whole-cell biocatalysis Asymmetric reduction Enantioselectivity Baker's yeast

Unique Dual‑Production Capability: Methyl Ester Enables Simultaneous Generation of (R)-CHB (>99% ee) and (S)-3-Hydroxy-γ-butyrolactone (95.9% ee) in a One‑Pot Process

Enterobacter sp. DS‑S‑75 resting cells stereoselectively dechlorinate only the (S)-enantiomer of methyl 4-chloro-3-hydroxybutyrate, converting it to (S)-3-hydroxy-γ-butyrolactone while leaving the (R)-enantiomer untouched. From a racemic methyl ester feed (8% w/v), the process yields methyl (R)-4-chloro-3-hydroxybutyrate with >99% ee in 48% yield and (S)-3-hydroxy-γ-butyrolactone with 95.9% ee in 48% yield [1]. This dual‑production strategy is not reported for the ethyl ester or other alkyl analogs.

Biocatalytic resolution Dehalogenase Chiral synthon One‑pot synthesis

Biocatalytic Tolerance: Chloro Substrate (Methyl Ester) Is Preferred Over Bromo Analog Due to Lower Enzyme Toxicity

The enzymatic production of (S)-4-bromo-3-hydroxybutyrate has been poorly studied compared to (S)-4-chloro-3-hydroxybutyrate because of the toxicity of bromide toward biocatalysts [1]. While direct quantitative comparison of methyl esters is limited, this class‑level observation establishes that chloro‑substituted substrates (including the methyl ester) are more amenable to enzymatic transformations than their bromo counterparts, which are often inhibitory.

Biocatalysis Halogen tolerance Enzyme inhibition Statin intermediates

High‑Value Application Scenarios for Methyl 4-chloro-3-hydroxybutanoate Based on Differentiated Evidence


Synthesis of (R)- and (S)-4-Chloro-3-hydroxybutanoate Using Baker's Yeast

When a whole‑cell biocatalytic approach is desired, methyl 4-chloro-3-oxobutanoate can be reduced with baker's yeast in the presence of allyl bromide or allyl alcohol to obtain either the (R)- or (S)-hydroxyester with 90–97% ee [1]. This method is suitable for laboratory‑scale preparation of both enantiomers without specialized enzyme engineering.

Integrated One‑Pot Production of (R)-CHB and (S)-3-Hydroxy-γ-butyrolactone

For process developers seeking to minimize downstream separation costs, the methyl ester is uniquely suited for a one‑pot resolution using Enterobacter sp. DS‑S‑75. This system simultaneously delivers (R)-methyl 4-chloro-3-hydroxybutyrate (>99% ee, 48% yield) and (S)-3-hydroxy-γ-butyrolactone (95.9% ee, 48% yield) from a racemic feed, a dual‑production advantage not demonstrated for the ethyl ester [1].

Preparation of Chiral C4 Synthons for Statin Side‑Chain Construction

The (S)-enantiomer of methyl 4-chloro-3-hydroxybutanoate serves as a direct precursor to the chiral side chain of atorvastatin and related statins [1]. Procurement of this specific ester is justified when the downstream synthetic route requires a methyl ester (rather than ethyl) for transesterification or when the unique Enterobacter resolution process is being implemented.

Enzymatic Substrate Specificity Screening and Biocatalyst Discovery

The 9% relative activity of methyl 4-chloro-3-oxobutanoate versus the ethyl ester in carbonyl reductase assays [1] makes the methyl ester a valuable tool for screening new reductases with altered substrate preferences. It is also a negative control when validating that a new biocatalyst can efficiently process the ethyl ester.

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